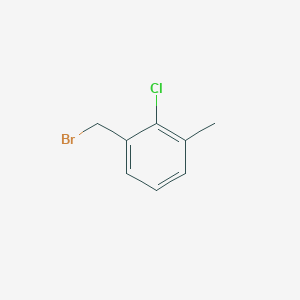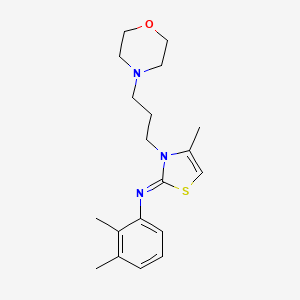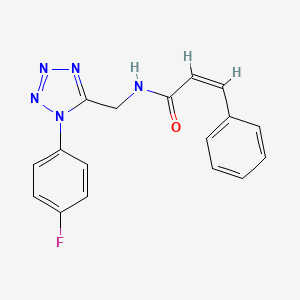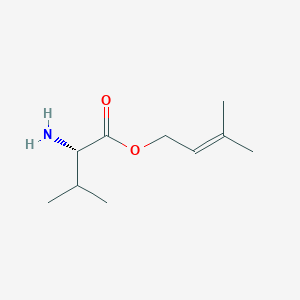
1-(Bromomethyl)-2-chloro-3-methylbenzene
Overview
Description
1-(Bromomethyl)-2-chloro-3-methylbenzene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a methyl group
Mechanism of Action
Target of Action
For instance, some bromomethyl compounds are known to modulate the activity of Cereblon, a protein targeted by immunomodulatory drugs .
Mode of Action
In these reactions, a nucleophile (a molecule that donates an electron pair) replaces the bromine atom in the bromomethyl group . This can lead to the formation of new compounds with potential biological activity.
Biochemical Pathways
Bromomethyl compounds can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic chemistry.
Pharmacokinetics
The compound’s bromomethyl group might enhance its reactivity, potentially influencing its bioavailability .
Result of Action
For example, some bromomethyl compounds can cause DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-chloro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of toluene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation and methylation steps, followed by purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-chloro-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids, while reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of catalysts like AlCl3 or FeBr3.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of benzyl alcohol derivatives.
Electrophilic Substitution: Formation of polysubstituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the chlorine and methyl substituents.
Chlorotoluene: Contains a chlorine substituent but lacks the bromomethyl group.
Methylbenzene (Toluene): Contains a methyl group but lacks the bromomethyl and chlorine substituents.
Uniqueness
1-(Bromomethyl)-2-chloro-3-methylbenzene is unique due to the presence of multiple substituents that confer distinct chemical properties.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEYVJFKCOFDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2767541.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)
![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)

![3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2767547.png)

![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2767554.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)

![1-[2-(3-Methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2767559.png)
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B2767560.png)
![methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)
